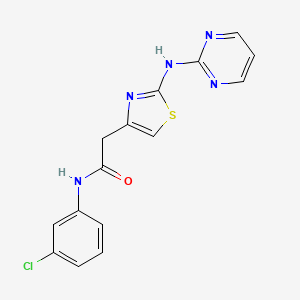

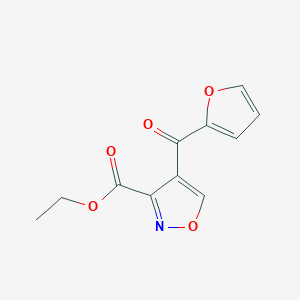

![molecular formula C19H10ClF3N2O B2656736 4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile CAS No. 339103-66-1](/img/structure/B2656736.png)

4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile (4-CPTPC) is a compound that has been studied for its potential uses in scientific research and laboratory experiments. 4-CPTPC is a small molecule that has been found to have a variety of biochemical and physiological effects. It is a derivative of pyridine, which is a heterocyclic aromatic organic compound that is used in a number of applications.

Scientific Research Applications

Photoinduced Proton-Coupled Electron Transfer

Research into related rhenium(I) tricarbonyl complexes has explored their photochemistry, particularly in reactions with 4-cyanophenol, highlighting the mechanisms of proton-coupled electron transfer (PCET). These studies demonstrate how different electronic structures in excited states can influence the rates and mechanisms of PCET, offering insights into the potential of these complexes in catalytic and energy conversion applications (Bronner & Wenger, 2012).

Electrocatalytic Carbon Dioxide Reduction

Investigations into the electrocatalytic reduction of carbon dioxide by rhenium tricarbonyl complexes reveal that the presence of weak Brönsted acids can enhance the catalytic efficiency and stability of the rhenium catalysts. These studies suggest a route for improving the conversion of CO2 to CO, offering potential strategies for carbon capture and utilization (Wong, Chung, & Lau, 1998).

Inhibitors of SARS-CoV-2 RdRp

Azafluorene derivatives have been analyzed for their potential as inhibitors of the SARS-CoV-2 RdRp enzyme. Through synthesis, quantum chemical analysis, and molecular docking studies, these compounds were evaluated for their effectiveness against COVID-19, highlighting the role of structural and electronic properties in antiviral activity (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).

Photocatalytic Pyridination

A method for direct pyridination of C(sp3)–H bonds has been developed, utilizing benzophenone and 4-cyanopyridine. This process facilitates the formation of biologically active molecules with 4-pyridine substructures, contributing to synthetic chemistry and drug development efforts (Hoshikawa & Inoue, 2013).

Nitrogen-Doped Catalysts for Hydrodechlorination

The activity of Pd/C catalysts in the hydrodechlorination of 4-chlorophenol has been shown to be enhanced by doping the activated carbon support with nitrogen. This research provides insights into the design of more efficient catalysts for environmental remediation and chemical synthesis (Ruiz-Garcia, Heras, Calvo, Alonso-Morales, Rodríguez, & Gilarranz, 2020).

properties

IUPAC Name |

4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10ClF3N2O/c20-14-6-4-12(5-7-14)16-8-9-25-18(17(16)11-24)26-15-3-1-2-13(10-15)19(21,22)23/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDARFGBFIDLAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CC(=C2C#N)C3=CC=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2656658.png)

amino}-N-(prop-2-en-1-yl)thiophene-2-carboxamide](/img/structure/B2656660.png)

![2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid](/img/structure/B2656661.png)

![4-{[Ethyl(pentyl)amino]methyl}aniline](/img/structure/B2656662.png)

![N-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2656663.png)

![N-[4-(Methoxymethyl)-3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2656664.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2656667.png)

![4-(2,3-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2656669.png)

![1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2656676.png)